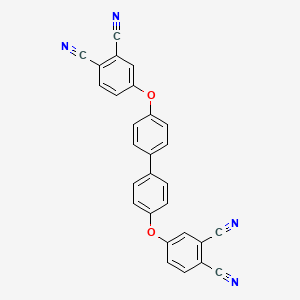
4,4'-Bis(3,4-dicyanophenoxy)biphenyl
Übersicht
Beschreibung
4,4’-Bis(3,4-dicyanophenoxy)biphenyl is a chemical compound with the molecular formula C28H14N4O2 . It has an average mass of 438.436 Da and a monoisotopic mass of 438.111664 Da .
Synthesis Analysis
4,4’-Bis(3,4-dicyanophenoxy)biphenyl (BPH) can be synthesized by the reaction of 4-nitrophthalonitrile with biphenol using anhydrous potassium carbonate as a catalyst in dimethylsulfoxide (DMSO) solvent .Molecular Structure Analysis
The molecular structure of 4,4’-Bis(3,4-dicyanophenoxy)biphenyl consists of two biphenyl groups linked by ether bonds, with each phenyl ring carrying two cyano groups .Chemical Reactions Analysis
In the presence of metal salts, 4,4’-Bis(3,4-dicyanophenoxy)biphenyl can undergo polymerization to form a heat-resistant phthalonitrile resin . The resulting thermosets have a fairly high molecular weight and form a cross-linked three-dimensional structure .Wissenschaftliche Forschungsanwendungen
Phthalonitrile Polymers and Their Properties
Cure Behavior and Properties : 4,4'-Bis(3,4-dicyanophenoxy)biphenyl, when used as a monomer in phthalonitrile polymers, exhibits specific cure behaviors. The rate of cure reaction differs among monomers and depends on the concentration of the curing agent. These polymers show high thermal stability and low heat release upon exposure, indicating potential for applications in thermosetting materials (Sastri & Keller, 1999).
Tensile and Fracture Properties : A polymer prepared from 4,4'-bis(3,4-dicyanophenoxy)biphenyl retains excellent mechanical properties even after undergoing post-cure and oxidative aging processes, suggesting its utility in environments requiring durability and resilience (Warzel & Keller, 1993).
Thermal and Mechanical Characteristics
- Thermomechanical and Dielectric Properties : Crosslinked phthalonitrile polymers, including those based on 4,4'-bis(3,4-dicyanophenoxy)biphenyl, demonstrate excellent mechanical properties and thermal stability. Their dielectric constants indicate potential applications in insulating materials, particularly in aerospace applications (Chua & Tu, 2018).
Eigenschaften
IUPAC Name |
4-[4-[4-(3,4-dicyanophenoxy)phenyl]phenoxy]benzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14N4O2/c29-15-21-5-11-27(13-23(21)17-31)33-25-7-1-19(2-8-25)20-3-9-26(10-4-20)34-28-12-6-22(16-30)24(14-28)18-32/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQXFKBSPSLVPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)OC4=CC(=C(C=C4)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
77810-24-3 | |
| Details | Compound: 1,2-Benzenedicarbonitrile, 4,4′-[[1,1′-biphenyl]-4,4′-diylbis(oxy)]bis-, homopolymer | |
| Record name | 1,2-Benzenedicarbonitrile, 4,4′-[[1,1′-biphenyl]-4,4′-diylbis(oxy)]bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77810-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80348311 | |
| Record name | 4,4'-Bis(3,4-dicyanophenoxy)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis(3,4-dicyanophenoxy)biphenyl | |
CAS RN |
38791-69-4 | |
| Record name | 4,4'-Bis(3,4-dicyanophenoxy)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

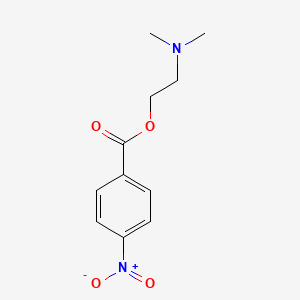



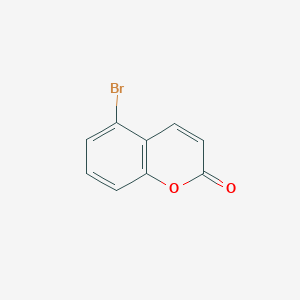



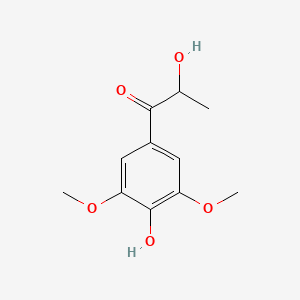


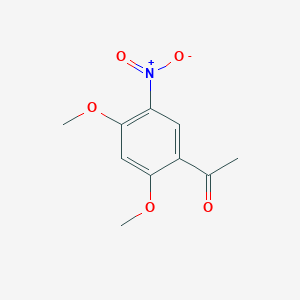
![Benzenamine, N-[3-(triethoxysilyl)propyl]-](/img/structure/B3052076.png)
